molecular formula C17H16Cl2N2O4S B2878567 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE CAS No. 301352-30-7

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE

Cat. No.: B2878567
CAS No.: 301352-30-7
M. Wt: 415.29
InChI Key: FDYZFQFWPSXZRS-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-{[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl}carbamate is a carbamate derivative featuring a carbamothioyl group, a 3-chloro-4-(4-chlorophenoxy)phenyl substituent, and a 2-methoxyethyl chain.

Properties

IUPAC Name

2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-23-8-9-24-17(22)21-16(26)20-12-4-7-15(14(19)10-12)25-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZFQFWPSXZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC(=S)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 20-30°C. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of the target compound with similar derivatives from the evidence:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties
Target Compound : 2-Methoxyethyl N-{[3-Chloro-4-(4-Chlorophenoxy)Phenyl]Carbamothioyl}Carbamate Carbamate 3-Cl, 4-(4-Cl-phenoxy), 2-methoxyethyl N/A N/A Dual chlorine atoms enhance electronegativity; methoxyethyl may improve solubility.
Derivative 1 () : N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Benzamide 2-Cl 60 216–218 Chloro substituent increases hydrophobicity .
Derivative 6 () : Thiophene-2-carboxamide analog Benzamide Thiophene ring 82 244–246 Thiophene enhances π-π stacking potential; highest yield and melting point .
Compound () : N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide Cyanoacetamide 2-Pyridylmethoxy, cyano group N/A N/A Pyridine nitrogen improves hydrogen bonding; industrial synthesis method .
Compound () : Example 429 (EP 4 374 877 A2) Spirocyclic carboxamide Difluoro, trifluoromethyl, methoxyethyl chains N/A N/A High molecular weight (m/z 1011); fluorine atoms increase lipophilicity .

Key Observations :

  • Substituent Effects: The target compound’s 4-chlorophenoxy group differs from pyridylmethoxy () and thiophene (), impacting electronic properties and solubility. Chlorine atoms increase electronegativity, while methoxyethyl may enhance aqueous solubility compared to purely aromatic analogs.
  • Yield and Stability : Thiophene-containing derivatives () exhibit the highest yield (82%) and melting point (244–246°C), suggesting superior crystallinity and stability .
  • Industrial Viability: The cyanoacetamide derivative () uses a scalable synthesis route involving iron powder reduction, highlighting methodological contrasts with carbamate synthesis .

Biological Activity

2-Methoxyethyl N-{[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methoxyethyl N-{[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl}carbamate is C15H15Cl2N3O3SC_{15}H_{15}Cl_2N_3O_3S. The compound features a carbamate functional group linked to a chlorophenoxy moiety, which is known for its diverse biological activities.

Anti-Cancer Activity

Research indicates that derivatives of chlorophenoxy compounds exhibit anti-cancer properties. For example, rafoxanide has been shown to induce apoptosis in gastric cancer cells and enhance responses to DNA damage in multiple myeloma . The mechanism often involves the suppression of critical signaling pathways such as PI3K/Akt/mTOR and p38 MAPK. It is hypothesized that 2-methoxyethyl N-{[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl}carbamate may exhibit similar anti-cancer activity due to its structural components.

The mechanisms through which 2-methoxyethyl N-{[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl}carbamate exerts its biological effects are not yet fully elucidated. However, based on related compounds, several pathways can be proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes like chitinase, which is crucial for the survival of certain pathogens.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, potentially through the modulation of key signaling cascades.
  • Cell Cycle Arrest : By affecting cell cycle regulators, it may halt the proliferation of malignant cells.

Case Studies and Research Findings

StudyFindings
Singh et al. (1977)Identified antihelmintic properties in structurally similar compounds.
He et al. (2020)Demonstrated effectiveness against multiple myeloma using rafoxanide derivatives.
Liu et al. (2019)Showed that related compounds promote apoptosis in gastric cancer via PI3K/Akt/mTOR suppression.

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